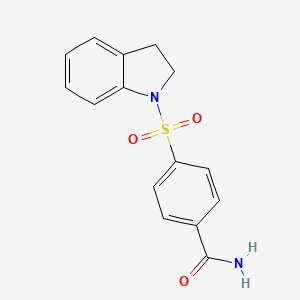
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol acts as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. It has been shown to increase dopamine release in the prefrontal cortex, which is implicated in cognitive function and emotion regulation. This compound also modulates glutamate transmission in the prefrontal cortex, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of schizophrenia and depression. It has also been shown to have anxiolytic and antidepressant effects. This compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroplasticity and has been implicated in the pathogenesis of depression and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has several advantages for lab experiments, including its high affinity and selectivity for dopamine receptors, as well as its potential as a PET imaging agent. However, this compound is a relatively new compound and its safety and efficacy have not yet been fully established. Further studies are needed to determine its potential therapeutic applications and to assess its safety profile.
Orientations Futures
There are several future directions for the study of (3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol. One potential application is in the treatment of cognitive deficits associated with schizophrenia and other psychiatric disorders. Another potential application is in the development of PET imaging agents for dopamine receptors. Further studies are needed to determine the safety and efficacy of this compound, as well as its potential use in combination with other drugs for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of (3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol involves several steps, including the preparation of the key intermediate, 1-(2-fluorophenyl)-4-(4-methylpiperazin-1-yl)piperidine-4-carboxylic acid, which is then converted into this compound through a series of reactions. This process has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
(3R*,4R*)-1'-(2-fluorophenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been shown to have a high affinity for dopamine receptors, which are implicated in the pathogenesis of these disorders. This compound has also been studied for its potential use as a PET imaging agent for dopamine receptors.
Propriétés
IUPAC Name |
(3R,4R)-1-[1-(2-fluorophenyl)piperidin-4-yl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33FN4O/c1-23-12-14-25(15-13-23)20-8-11-26(16-21(20)27)17-6-9-24(10-7-17)19-5-3-2-4-18(19)22/h2-5,17,20-21,27H,6-16H2,1H3/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCOGGSFPVAKSM-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)

![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide](/img/structure/B4953459.png)
![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4953474.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
![9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole](/img/structure/B4953498.png)


